molecular formula C9H19NO2 B3286357 Ethyl 3-[(2-methylpropyl)amino]propanoate CAS No. 82560-61-0

Ethyl 3-[(2-methylpropyl)amino]propanoate

Cat. No.: B3286357
CAS No.: 82560-61-0
M. Wt: 173.25 g/mol
InChI Key: YELJLLUGJXLXKK-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylpropyl)amino]propanoate is an organic compound with the molecular formula C9H19NO2. . This compound is part of the ester family, which are commonly used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Ethyl 3-[(2-methylpropyl)amino]propanoate can be synthesized through several methods. One common synthetic route involves the reaction between isobutylamine and ethyl acrylate . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 3-[(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(2-methylpropyl)amino]propanoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-[(2-methylpropyl)amino]propanoate can be compared with other esters, such as ethyl acetate and methyl butyrate . These compounds share similar structural features but differ in their chemical properties and applications. For example:

    Ethyl acetate: Commonly used as a solvent in various industrial processes.

    Methyl butyrate: Known for its pleasant odor and used in flavorings and fragrances.

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and application potential.

Properties

IUPAC Name

ethyl 3-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)5-6-10-7-8(2)3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELJLLUGJXLXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276447
Record name N-(2-Methylpropyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82560-61-0
Record name N-(2-Methylpropyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82560-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylpropyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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